molecular formula C7H14ClNO3S B2482665 2-Methylsulfonyl-1-pyrrolidin-3-ylethanone;hydrochloride CAS No. 2377032-43-2

2-Methylsulfonyl-1-pyrrolidin-3-ylethanone;hydrochloride

Cat. No.: B2482665
CAS No.: 2377032-43-2
M. Wt: 227.7
InChI Key: OXBHDBWZOZGUKC-UHFFFAOYSA-N
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Description

2-Methylsulfonyl-1-pyrrolidin-3-ylethanone;hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a methylsulfonyl group attached to the ethanone moiety.

Properties

IUPAC Name

2-methylsulfonyl-1-pyrrolidin-3-ylethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3S.ClH/c1-12(10,11)5-7(9)6-2-3-8-4-6;/h6,8H,2-5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXBHDBWZOZGUKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC(=O)C1CCNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylsulfonyl-1-pyrrolidin-3-ylethanone;hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of appropriate precursors.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced through sulfonation reactions, where a suitable sulfonating agent is used.

    Formation of the Ethanone Moiety: The ethanone moiety is introduced through acylation reactions, where an appropriate acylating agent is used.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis, which allows for better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Methylsulfonyl-1-pyrrolidin-3-ylethanone;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include amines and thiols.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methylsulfonyl-1-pyrrolidin-3-ylethanone;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methylsulfonyl-1-pyrrolidin-3-ylethanone;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Methylsulfonyl-1-pyridin-3-ylethanone: Similar structure but with a pyridine ring instead of a pyrrolidine ring.

    2-Methylsulfonyl-1-piperidin-3-ylethanone: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

Uniqueness

2-Methylsulfonyl-1-pyrrolidin-3-ylethanone;hydrochloride is unique due to the presence of the pyrrolidine ring, which imparts specific chemical and biological properties

Biological Activity

2-Methylsulfonyl-1-pyrrolidin-3-ylethanone;hydrochloride is a chemical compound that has garnered attention due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a pyrrolidine ring, a methylsulfonyl group, and an ethanone moiety. Its IUPAC name is this compound. The chemical structure can be represented as follows:

C7H13NO3SHCl\text{C}_7\text{H}_{13}\text{NO}_3\text{S}\cdot \text{HCl}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may modulate the activity of various enzymes and receptors, leading to significant biological effects. Research indicates that this compound can act as an inhibitor for certain pathways related to inflammation and microbial resistance.

Antimicrobial Properties

Research has shown that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against drug-resistant strains of Staphylococcus aureus, with minimum inhibitory concentrations (MIC) indicating significant antibacterial properties.

Pathogen MIC (μM)
Staphylococcus aureus30
Bacillus anthracis16 - 128
Bacillus subtilis16 - 128

Anticancer Activity

The compound has been investigated for its potential anticancer effects. It has shown promise in inhibiting the growth of various cancer cell lines, particularly through mechanisms involving apoptosis and cell cycle arrest.

Case Studies

  • Study on Antimicrobial Activity :
    A series of experiments were conducted to evaluate the antimicrobial effects of different derivatives of pyrrolidine compounds, including this compound. The results indicated that modifications to the methylsulfonyl group could enhance antimicrobial efficacy.
    Compound Activity Notes
    2-Methylsulfonyl derivativeModerateEffective against MRSA
    Unmodified compoundLowLimited activity observed
  • In Vivo Studies on Cancer Cell Lines :
    In vitro studies evaluated the cytotoxic effects of the compound on various cancer cell lines, revealing IC50 values that suggest a potent inhibitory effect on cell proliferation.
    Cell Line IC50 (μM)
    A431 (epidermoid carcinoma)<10
    HT29 (colon carcinoma)<20

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